molecular formula C11H11N3O2 B2865152 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole CAS No. 956358-68-2

1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole

Cat. No.: B2865152
CAS No.: 956358-68-2
M. Wt: 217.228
InChI Key: FCZKJKHYRJYXBO-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole typically involves the reaction of 3-methylbenzyl chloride with 3-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: 1-[(3-Methylphenyl)methyl]-3-aminopyrazole.

    Reduction: Various oxides and derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Methylphenyl)methyl]-3-aminopyrazole: Similar structure but with an amino group instead of a nitro group.

    1-[(3-Methylphenyl)methyl]-3-chloropyrazole: Similar structure but with a chlorine substituent.

    1-[(3-Methylphenyl)methyl]-3-bromopyrazole: Similar structure but with a bromine substituent.

Uniqueness

1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole is unique due to the presence of both a nitro group and a 3-methylphenylmethyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-3-2-4-10(7-9)8-13-6-5-11(12-13)14(15)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZKJKHYRJYXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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